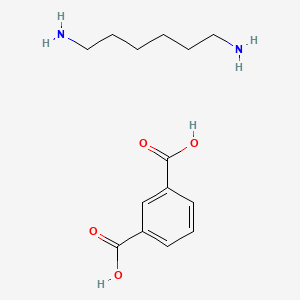
benzene-1,3-dicarboxylic acid;hexane-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine is a compound formed by the combination of benzene-1,3-dicarboxylic acid and hexane-1,6-diamine. Benzene-1,3-dicarboxylic acid, also known as isophthalic acid, is an aromatic dicarboxylic acid, while hexane-1,6-diamine, also known as hexamethylenediamine, is an aliphatic diamine. This compound is significant in the field of polymer chemistry, particularly in the synthesis of polyamides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-dicarboxylic acid;hexane-1,6-diamine typically involves a condensation reaction between benzene-1,3-dicarboxylic acid and hexane-1,6-diamine. This reaction is carried out under high temperature and pressure conditions to facilitate the formation of amide bonds. The reaction can be represented as follows:
C6H4(COOH)2+H2N(CH2)6NH2→C6H4(CONH(CH2)6NHCO)2+2H2O
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are carefully controlled to optimize yield and purity. Catalysts may be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.
Reduction: Reduction can lead to the formation of primary amines and alcohols.
Substitution: The aromatic ring in benzene-1,3-dicarboxylic acid can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
Oxidation: Produces carboxylic acids and amines.
Reduction: Produces primary amines and alcohols.
Substitution: Produces substituted aromatic compounds.
Applications De Recherche Scientifique
Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polyamides and other polymers.
Biology: Studied for its potential use in drug delivery systems.
Medicine: Investigated for its biocompatibility and potential use in medical implants.
Industry: Used in the production of high-performance materials such as fibers and films.
Mécanisme D'action
The mechanism of action of benzene-1,3-dicarboxylic acid;hexane-1,6-diamine involves the formation of amide bonds between the carboxylic acid groups of benzene-1,3-dicarboxylic acid and the amine groups of hexane-1,6-diamine. This results in the formation of a polyamide chain, which imparts unique mechanical and thermal properties to the material. The molecular targets and pathways involved include the interaction of the amide bonds with other functional groups in the polymer matrix, leading to enhanced stability and performance.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,2-dicarboxylic acid (Phthalic acid): Similar structure but different positional isomer.
Benzene-1,4-dicarboxylic acid (Terephthalic acid): Another positional isomer with different properties.
Hexane-1,4-diamine: Similar aliphatic diamine with different chain length.
Uniqueness
Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine is unique due to its specific combination of aromatic and aliphatic components, which imparts distinct properties to the resulting polyamide. This combination results in materials with high thermal stability, mechanical strength, and chemical resistance, making it suitable for various high-performance applications.
Propriétés
Numéro CAS |
13534-28-6 |
|---|---|
Formule moléculaire |
C14H22N2O4 |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
benzene-1,3-dicarboxylic acid;hexane-1,6-diamine |
InChI |
InChI=1S/C8H6O4.C6H16N2/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-5-3-1-2-4-6-8/h1-4H,(H,9,10)(H,11,12);1-8H2 |
Clé InChI |
FITNAOAKVDEJHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCN)CCN |
Numéros CAS associés |
25722-07-0 13534-28-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



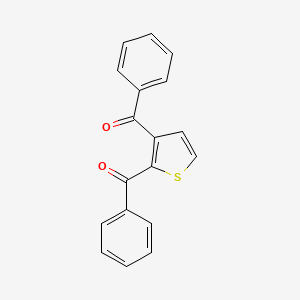
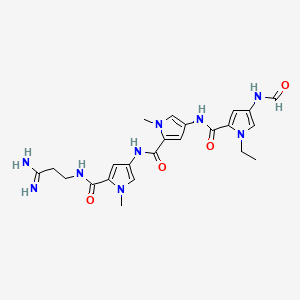
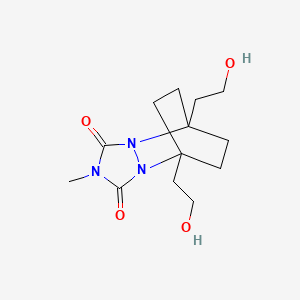
![18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one](/img/structure/B12791287.png)
![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)
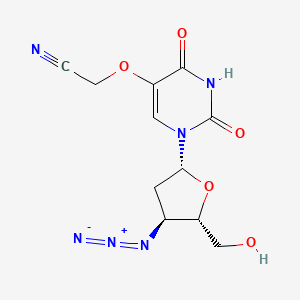

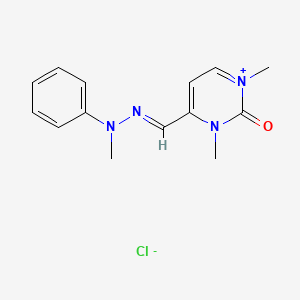
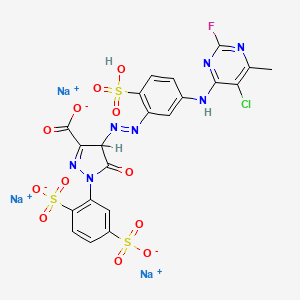
![N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B12791312.png)


![{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile](/img/structure/B12791326.png)
